TH-Z835

KRAS G12D Structure-Activity Relationship Nucleotide Exchange Assay

TH-Z835 is a research-use compound for studying non-covalent KRAS G12D inhibition, with a co-crystal structure (PDB 7EWB) guiding SAR. It exhibits 10-fold G12D selectivity over G12C and an 8.3-fold potency gain over precursor TH-Z816, establishing it as a reference standard for assay validation and free-energy calculations. Researchers should note potential off-target effects in non-G12D lines; appropriate controls are advised.

Molecular Formula C30H38N6O
Molecular Weight 498.7 g/mol
Cat. No. B15139591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTH-Z835
Molecular FormulaC30H38N6O
Molecular Weight498.7 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CC6CCC(C5)N6)OCC7CCCN7C
InChIInChI=1S/C30H38N6O/c1-20-6-3-7-21-8-4-10-27(28(20)21)35-15-13-25-26(18-35)32-30(37-19-24-9-5-14-34(24)2)33-29(25)36-16-22-11-12-23(17-36)31-22/h3-4,6-8,10,22-24,31H,5,9,11-19H2,1-2H3/t22?,23?,24-/m0/s1
InChIKeyKIWVGCSJQTTZJO-VHYCJAOWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TH-Z835 (4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine): Mutant-Selective KRAS G12D Inhibitor for Research Procurement


4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine, also known as TH-Z835 (CAS 2766209-50-9), is a mutant-selective inhibitor of the KRAS G12D oncoprotein [1]. The compound belongs to the pyrido[3,4-d]pyrimidine class and features a 3,8-diazabicyclo[3.2.1]octane moiety that forms a critical salt bridge with the Asp12 residue of KRAS G12D, a structural feature that underlies its mutant-selectivity [2]. With an IC50 of 1.6 μM in biochemical nucleotide exchange assays and a co-crystal structure solved at 1.99 Å resolution (PDB ID: 7EWB), TH-Z835 represents a foundational research tool for investigating KRAS G12D-driven signaling pathways and validating novel therapeutic hypotheses in pancreatic and other solid tumor models [1][2].

Why Generic KRAS Inhibitor Substitution Fails: The Case for Mutant-Specific Tool Compounds Like TH-Z835


KRAS inhibitors are not interchangeable; their efficacy, selectivity, and binding mechanisms differ fundamentally based on the specific mutant allele targeted (e.g., G12C vs. G12D) and the chemical warhead employed (covalent vs. non-covalent) [1]. TH-Z835 is specifically engineered to target the G12D mutant via a non-covalent salt-bridge interaction with Asp12, a binding mode that is mechanistically distinct from covalent G12C inhibitors like MRTX-1257 which rely on acrylamide-mediated cysteine modification [2]. Furthermore, within the G12D inhibitor class, structural variations in the core scaffold and substituents produce marked differences in potency, selectivity, and binding energetics that directly impact experimental outcomes [3]. Substituting TH-Z835 with a different KRAS inhibitor—even another G12D-targeting compound—without rigorous validation risks confounding data interpretation due to divergent off-target profiles, cellular permeability, and pharmacokinetic properties [1][3].

Quantitative Differentiation of TH-Z835: Head-to-Head and Cross-Study Comparative Evidence for Research Procurement


TH-Z835 Exhibits 8-Fold Improved Biochemical Potency Over Its Direct Structural Precursor TH-Z816

In a direct head-to-head comparison within the same study, the cyclized bicyclic scaffold of TH-Z835 yielded an 8.3-fold improvement in biochemical inhibitory potency relative to its linear precursor, TH-Z816, in a SOS-catalyzed nucleotide exchange assay [1]. This SAR progression validates the optimization strategy that introduced the 3,8-diazabicyclo[3.2.1]octane moiety, which is essential for achieving the salt-bridge interaction with Asp12 [1].

KRAS G12D Structure-Activity Relationship Nucleotide Exchange Assay

TH-Z835 Demonstrates 10-Fold Mutant Selectivity for KRAS G12D Over KRAS G12C in Biochemical Assays

ITC and enzymatic assays performed in the same study directly compared TH-Z835's affinity for KRAS G12D versus KRAS G12C [1]. The compound exhibited a 10-fold stronger inhibition for KRAS G12D (IC50 = 2.4 μM) compared to KRAS G12C (IC50 = 20 μM), confirming mutant-selectivity [1]. In contrast, no measurable binding was detected for wild-type KRAS [1].

Mutant Selectivity KRAS Isoforms Biochemical Profiling

TH-Z835's Cellular pERK Inhibition (IC50 <2.5 μM) is 300-Fold Less Potent Than MRTX1133 (IC50 ~5 nM), Defining Distinct Utility Windows

In a cross-study comparison, TH-Z835 inhibited pERK levels in PANC-1 cells with an IC50 of <2.5 μM [1], while the more advanced clinical candidate MRTX1133 exhibited a median cellular IC50 of ~5 nM for pERK and cell viability in G12D-mutant lines [2]. This ~300-500-fold difference in cellular potency highlights TH-Z835's role as an early-stage research tool rather than a high-potency clinical candidate.

Cellular Pharmacology pERK Comparative Potency

TH-Z835's Binding ΔG (-6.2 kcal/mol) is 5.1 kcal/mol Less Favorable Than MRTX1133 (-11.3 kcal/mol), Correlating with Reduced Potency

A comparative all-atom molecular dynamics simulation study quantified the binding energetics of four KRAS G12D inhibitors, revealing that TH-Z835 (PDB 7EWB) has a calculated binding free energy (ΔG) of -6.2 kcal/mol, which is 5.1 kcal/mol less favorable than the high-affinity binder MRTX1133 (ΔG = -11.3 kcal/mol) [1]. The weaker binding of TH-Z835 was attributed to reduced contributions from key polar interaction hotspots, including Asp12 and Glu62 [1].

Binding Energetics Molecular Dynamics Alchemical Free-Energy Calculations

TH-Z835's Mechanism is Non-Covalent, Distinguishing It from Covalent G12C Inhibitors Like MRTX-1257 (900 pM)

TH-Z835 operates via a non-covalent, salt-bridge-mediated binding mechanism, as confirmed by co-crystal structures (PDB 7EWB) and ITC data showing reversible binding [1]. In contrast, MRTX-1257 is a covalent, irreversible inhibitor of KRAS G12C that forms a covalent bond with Cys12, with an IC50 of 900 pM for pERK in H358 cells [2]. This fundamental mechanistic divergence dictates that these compounds are not interchangeable for studying reversible versus irreversible target engagement.

Covalent vs. Non-Covalent Mechanism of Action Target Engagement

Optimal Research and Industrial Applications for TH-Z835 Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of KRAS G12D Salt-Bridge Interactions

Researchers conducting SAR campaigns to optimize non-covalent KRAS G12D inhibitors should procure TH-Z835 as a reference standard, given its well-characterized 8.3-fold potency improvement over the linear precursor TH-Z816 [1]. The co-crystal structure (PDB 7EWB) provides a high-resolution template for designing analogs that maintain or enhance the critical Asp12 salt-bridge interaction [1].

Mechanistic Studies of Reversible vs. Irreversible KRAS Inhibition

TH-Z835 is the appropriate tool compound for dissecting the cellular consequences of reversible, non-covalent KRAS G12D inhibition, as contrasted with covalent G12C inhibitors like MRTX-1257 [1]. Its mutant selectivity (10-fold for G12D over G12C) allows researchers to attribute observed phenotypes specifically to G12D target engagement, provided off-target effects are controlled for [1].

Computational Chemistry and Binding Free Energy Validation

TH-Z835's calculated binding free energy (ΔG = -6.2 kcal/mol) and its correlation with experimental pIC50 (R² = 0.92) make it a valuable test case for validating alchemical free-energy calculation workflows and molecular dynamics simulation protocols aimed at predicting KRAS G12D inhibitor potency [1].

In Vivo Proof-of-Concept Studies in Pancreatic Cancer Models

For researchers requiring an early-stage in vivo tool to validate KRAS G12D as a therapeutic target, TH-Z835 has demonstrated significant tumor volume reduction in mouse xenograft models of pancreatic cancer when dosed at 10 mg/kg i.p. [1]. However, users should note the reported off-target effects in non-G12D mutant cell lines and plan appropriate controls [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TH-Z835

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.